Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
Overview
Description
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, with a keto group at position 6 and an ester group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-methyl-1,2-dihydropyridazine-4,5-dione, which is then esterified to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted amides or esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,6-dihydropyridazine-4-carboxylate:
Uniqueness
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
ethyl 1-methyl-6-oxopyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-7(11)10(2)9-5-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKWUQZNSSCTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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